Benzo[1,3]dioxole-5-carboxamidine hydrochloride
Description
Historical Context and Discovery
The development and characterization of benzodioxole-5-carboxamidine hydrochloride emerged from broader research efforts focused on benzodioxole derivatives, which have been recognized for their significant biological activities since the mid-20th century. The systematic investigation of 1,3-benzodioxole compounds gained momentum as researchers discovered their potential in pharmaceutical applications, particularly in addressing neurological disorders and as intermediates in drug synthesis.
The compound was first catalogued in chemical databases in 2006, with its initial creation entry recorded on October 26, 2006, and subsequently modified multiple times, with the most recent updates occurring in May 2025. This timeline reflects the ongoing research interest and evolving understanding of the compound's properties and applications. The development of this specific carboxamidine derivative represented an advancement in the field of heterocyclic chemistry, where researchers sought to enhance the biological activity and synthetic utility of benzodioxole scaffolds through strategic functional group modifications.
Historical research patterns indicate that benzodioxole derivatives, including the carboxamidine variant, emerged from investigations into methylenedioxyphenyl compounds, which demonstrated promising biological activities. The progression from simple benzodioxole structures to more complex derivatives like the carboxamidine hydrochloride reflects the systematic approach of medicinal chemists to optimize molecular properties for specific applications.
Chemical Classification and Significance
Benzodioxole-5-carboxamidine hydrochloride belongs to the class of heterocyclic organic compounds characterized by the presence of both oxygen and nitrogen heteroatoms within its molecular framework. The compound exhibits a distinctive molecular formula of C8H9ClN2O2 with a molecular weight of 200.62 grams per mole. Its International Union of Pure and Applied Chemistry name is designated as 1,3-benzodioxole-5-carboximidamide hydrochloride, reflecting its systematic chemical classification.
The compound's structural significance lies in its multi-functional nature, combining the benzodioxole core with a carboxamidine group. The benzodioxole moiety contributes to the compound's aromatic character and potential for π-π interactions, while the carboxamidine group provides sites for hydrogen bonding and ionic interactions. This combination results in unique physicochemical properties that enhance its utility in various chemical and biological applications.
Table 1: Fundamental Chemical Properties of Benzodioxole-5-carboxamidine hydrochloride
The chemical classification places this compound within the broader category of benzodioxole derivatives, which are known for their diverse biological activities including anti-inflammatory, anticancer, antihypertensive, and antioxidant properties. The carboxamidine functional group specifically contributes to the compound's potential for enzyme inhibition and its utility as a pharmaceutical intermediate.
Relationship to Other Benzodioxole Derivatives
Benzodioxole-5-carboxamidine hydrochloride shares structural similarities with numerous other benzodioxole derivatives, forming part of a comprehensive family of compounds with related biological and chemical properties. The compound's relationship to other derivatives can be understood through comparative analysis of their functional groups and biological activities.
The compound is structurally related to 1,3-benzodioxole-5-carboxamide, which carries the Chemical Abstracts Service number 4847-94-3 and has a molecular weight of 165.15 grams per mole. This related compound, also known as piperonylamide, serves as a precursor in various synthetic pathways and demonstrates the systematic relationship between different functional group modifications within the benzodioxole family.
Another closely related compound is benzodioxole-5-carboxamidoxime, with Chemical Abstracts Service number 4720-72-3, which features an amidoxime functional group instead of the carboxamidine group. This structural variation demonstrates how subtle modifications to the terminal functional group can create distinct compounds with potentially different biological activities while maintaining the core benzodioxole scaffold.
Table 2: Comparative Analysis of Related Benzodioxole Derivatives
Research has demonstrated that these structural relationships extend to synthetic pathways, where one derivative often serves as an intermediate in the preparation of another. For example, the synthesis of benzodioxole carboxamide derivatives has been extensively studied, with researchers employing coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 4-dimethylaminopyridine to facilitate amide bond formation. These synthetic relationships highlight the interconnected nature of benzodioxole chemistry and the potential for systematic structure-activity relationship studies.
The relationship between these compounds extends to their applications in research. Recent studies have focused on benzodioxol carboxamide derivatives for their antidiabetic potential, demonstrating that systematic modification of the benzodioxole scaffold can lead to compounds with enhanced biological activities. Similarly, research on 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reactions has shown that these compounds can be prepared in good yields and exhibit various biological activities.
Current Research Landscape and Importance
The contemporary research landscape surrounding benzodioxole-5-carboxamidine hydrochloride reflects its growing importance across multiple scientific disciplines. Current investigations encompass pharmaceutical development, agricultural chemistry, analytical chemistry, biochemical research, and material science applications.
In pharmaceutical development, the compound serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Research has demonstrated that benzodioxole derivatives possess significant therapeutic potential, with studies showing their effectiveness in P2X receptor inhibition, which is relevant for treating chronic pain, inflammatory diseases, rheumatoid arthritis, and various neurological disorders. The systematic investigation of structure-activity relationships has revealed that compounds based on 1,3-benzodioxole-5-carboxylic acid can exhibit high potency and selectivity towards specific receptor subtypes.
Recent research efforts have focused on the synthesis and characterization of novel benzodioxole derivatives with enhanced biological activities. Studies have reported the development of new heterocyclic compound derivatives of 1,3-benzodioxole prepared through advanced synthetic methodologies, including Suzuki-Miyaura coupling reactions, achieving yields ranging from 33 to 89 percent. These synthetic advances have expanded the available chemical space for drug discovery and development.
Table 3: Current Research Applications of Benzodioxole-5-carboxamidine hydrochloride
The importance of this compound in contemporary research is further emphasized by its role in advancing analytical methodologies. Researchers have employed benzodioxole derivatives in analytical methods for detecting and quantifying specific biomolecules, contributing to environmental monitoring and quality control applications. This analytical utility demonstrates the compound's versatility beyond traditional pharmaceutical applications.
In biochemical research, the compound's utility in enzyme inhibition studies has provided valuable insights into metabolic pathways and potential therapeutic targets. The carboxamidine functional group's ability to interact with enzyme active sites makes it particularly valuable for structure-activity relationship studies and the development of enzyme inhibitors.
Material science applications represent an emerging area of research where benzodioxole-5-carboxamidine hydrochloride can be incorporated into polymers to improve their properties, such as thermal stability and chemical resistance. This application demonstrates the compound's potential contribution to manufacturing processes and advanced material development.
The current research landscape also includes efforts to develop more efficient synthetic methodologies for benzodioxole derivatives. Recent studies have reported novel synthetic approaches that offer improved scalability and environmental friendliness, enhancing the compound's suitability for broader industrial applications. These methodological advances are crucial for translating laboratory-scale discoveries into practical applications.
Properties
IUPAC Name |
1,3-benzodioxole-5-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.ClH/c9-8(10)5-1-2-6-7(3-5)12-4-11-6;/h1-3H,4H2,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQCHWGWPJUJEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxole-5-carboxamidine hydrochloride typically involves the reaction of 1,3-benzodioxole with cyanamide under acidic conditions to form the carboximidamide group. The reaction is usually carried out in the presence of hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. large-scale synthesis would likely follow similar synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxole-5-carboxamidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The benzodioxole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzo[1,3]dioxole-5-carboxamidine hydrochloride is a chemical compound with a molecular weight of approximately 200.62 g/mol and a unique structure featuring a dioxole ring fused with a carboxamidine functional group. It is a versatile small molecule scaffold that is used in medicinal chemistry for the development of various pharmaceutical agents.
Applications
This compound is widely utilized in research focused on pharmaceutical development, agricultural chemistry, analytical chemistry, biochemical research, and material science .
Pharmaceutical Development
This compound serves as a building block in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders . It is also used as a small molecule scaffold in medicinal chemistry for the development of various pharmaceutical agents due to its biological activity and potential therapeutic applications. Studies indicate that it can inhibit certain enzymes involved in inflammatory pathways, making it a candidate for the development of anti-inflammatory drugs. Furthermore, its structural features allow for interaction with biological targets, potentially leading to therapeutic effects against various diseases.
Agricultural Chemistry
It is used in the formulation of agrochemicals, enhancing crop protection products by acting as a growth regulator or pest repellent .
Analytical Chemistry
The compound is employed in analytical methods for detecting and quantifying specific biomolecules, aiding in environmental monitoring and quality control .
Biochemical Research
Researchers utilize it in studies related to enzyme inhibition, providing insights into metabolic pathways and potential therapeutic targets .
Material Science
It can be incorporated into polymers to improve their properties, such as thermal stability and chemical resistance, making it valuable in manufacturing processes .
Anticancer and Antioxidant Agents
A series of benzodioxole compounds were synthesized and evaluated for their cytotoxic activity . The results showed that benzodioxole derivatives with amide (2a & 2b) have potent activity on the Hep3B cancer cell line, and compound 2b has weak anticancer activity . Compound 2a inhibited the DNA cell cycle of Hep3B cells .
Modulators of ATP-binding cassette transporters
1-(benzo[d][1,3]dioxol-5-yl)-n-(phenyl)cyclopropane-carboxamide derivatives and related compounds can be used as modulators of ATP-binding cassette transporters for the treatment of cystic fibrosis .
Anti-Tumor Efficiency
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxole-5-carboxamidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key regulatory proteins and pathways . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between Benzo[1,3]dioxole-5-carboxamidine hydrochloride and related derivatives:
Structural and Functional Group Analysis
- Carboxamidine vs. Carboxamide: The target compound’s carboxamidine group (–C(=NH)–NH₂) differs from the carboxamide (–CONH₂) in derivatives like N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride .
- Substituent Effects : The piperidinyl group in both the target compound and ’s derivative may influence pharmacokinetic properties (e.g., blood-brain barrier penetration). In contrast, the 2-methoxybenzyl substituent in the amine derivative () introduces steric bulk and lipophilicity .
- Nitro and Carboxylic Acid Derivatives : 6-Nitrobenzo[d][1,3]dioxole-5-carboxylic acid () lacks the amine/amidine functionality, making it more polar and acidic. Such derivatives are often intermediates in nitro reduction or coupling reactions.
Biological Activity
Benzo[1,3]dioxole-5-carboxamidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Research indicates that this compound exhibits significant anticancer and antioxidant properties. Its structure allows it to interact with various biological targets, leading to effects such as cell cycle arrest and apoptosis in cancer cells. The compound is being investigated for its therapeutic applications, especially in cancer treatment.
The mechanism by which this compound exerts its effects involves several pathways:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
- Apoptosis Induction : It promotes apoptosis through the modulation of key regulatory proteins such as Bax and Bcl-2, which are involved in the mitochondrial apoptosis pathway.
- EGFR Inhibition : Some studies suggest that it may inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
Anticancer Activity
A series of studies have evaluated the anticancer activity of derivatives containing the benzo[1,3]dioxole moiety. For instance:
- Cytotoxicity Assessment : In vitro studies demonstrated that certain derivatives showed IC50 values significantly lower than standard chemotherapeutics like Doxorubicin. For example, one study reported IC50 values of 2.38 µM for HepG2 and 1.54 µM for HCT116 cell lines, indicating strong antitumor activity compared to Doxorubicin's IC50 values of 7.46 µM and 8.29 µM respectively .
Antioxidant Properties
In addition to its anticancer effects, this compound has been evaluated for its antioxidant activity using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Results indicated that it possesses significant free radical scavenging capabilities, which are crucial for mitigating oxidative stress in cells .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cytotoxicity Against Various Cancer Cell Lines : A study synthesized benzodioxole derivatives and tested their cytotoxicity against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells. Compounds with the benzo[1,3]dioxole structure demonstrated varying degrees of cytotoxicity with some showing IC50 values in the low micromolar range .
- Flow Cytometry Analysis : Flow cytometry was employed to analyze the effects of compound 2a on cell cycle progression in Hep3B cells. The results showed a significant reduction in cells in the G1 phase post-treatment with compound 2a compared to controls .
Q & A
Q. What are the common synthetic routes for preparing derivatives containing the benzo[1,3]dioxole-5-carboxamidine scaffold?
The synthesis typically involves condensation reactions between benzo[1,3]dioxole-5-carbaldehyde and substituted amines or hydrazines. For example, derivatives like 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazoles are synthesized by refluxing intermediates (e.g., 1,3-benzodioxole-5-carbaldehyde) with hydrazine derivatives in ethanol, followed by purification via column chromatography or recrystallization . Key steps include controlling reaction temperature (e.g., reflux at 80°C) and stoichiometric ratios to optimize yields (e.g., 79–87% yields reported).
Q. How can researchers characterize the purity and structural integrity of benzo[1,3]dioxole-5-carboxamidine derivatives?
Methodological approaches include:
- Melting Point Analysis : Confirming compound identity (e.g., derivatives with tert-butyl groups show distinct mp ranges of 108–136°C) .
- Spectroscopy : IR for functional groups (e.g., C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR for substituent positions (e.g., benzodioxole protons at δ 6.7–7.1 ppm), and LC-MS for molecular ion verification .
- Chromatography : TLC/HPLC to assess purity (>90% purity criteria) .
Q. What solvent systems are optimal for solubilizing benzo[1,3]dioxole-5-carboxamidine hydrochloride in biological assays?
Polar aprotic solvents like DMSO (10 mM stock solutions) are widely used due to the compound’s limited aqueous solubility. For in vitro assays, dilution in buffered solutions (e.g., PBS with ≤1% DMSO) minimizes solvent interference .
Advanced Research Questions
Q. How do structural modifications of the benzo[1,3]dioxole moiety influence antibacterial activity?
SAR studies show that:
- Substituent Position : Electron-withdrawing groups (e.g., NO₂) at the 5-position enhance activity against Sarcina spp. (MIC = 80 nM) by improving membrane penetration .
- Heterocyclic Additions : Piperidine or morpholine rings appended to the carboxamidine scaffold increase Gram-positive selectivity (e.g., MIC = 90 nM for Staphylococcus aureus) by targeting bacterial topoisomerases .
- Hydrophobic Moieties : tert-Butyl groups improve metabolic stability but may reduce solubility, requiring formulation adjustments .
Q. What experimental strategies resolve contradictions in spectral data for complex benzo[1,3]dioxole derivatives?
Contradictions in NMR/IR data (e.g., unexpected splitting or missing peaks) can arise from tautomerism or residual solvents. Solutions include:
- Variable Temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism in dihydropyrazoles) .
- Deuterium Exchange : Differentiating labile protons (e.g., NH in carboxamidine) using D₂O .
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .
Q. How can researchers design assays to evaluate the mechanistic action of benzo[1,3]dioxole-5-carboxamidine derivatives?
- Enzyme Inhibition Assays : Test inhibition of bacterial targets (e.g., DNA gyrase) using fluorescence polarization or microplate calorimetry .
- Membrane Permeability Studies : Use fluorescent probes (e.g., propidium iodide) to assess disruption of bacterial membranes .
- Resistance Profiling : Serial passage experiments to monitor MIC shifts in resistant strains (e.g., methicillin-resistant S. aureus) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting MIC values for structurally similar derivatives?
Variations in MICs (e.g., 80 nM vs. 110 nM for piperidine vs. morpholine derivatives) may reflect differences in bacterial strain susceptibility or assay conditions. Standardization steps:
- Consistent Inoculum Size : Use McFarland standards to normalize bacterial density .
- Positive Controls : Include reference antibiotics (e.g., ciprofloxacin) to validate assay conditions .
- Replicate Testing : Triplicate experiments with statistical analysis (e.g., ANOVA) to confirm significance .
Methodological Best Practices
Q. What purification techniques maximize yield for polar benzo[1,3]dioxole derivatives?
- Column Chromatography : Use silica gel (60–120 mesh) with gradients of ethyl acetate/hexane for polar compounds .
- Recrystallization : Ethanol/water mixtures for high-melting-point solids (e.g., mp >250°C) .
- HPLC Prep : Reverse-phase C18 columns with acetonitrile/water for analytical-grade purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
